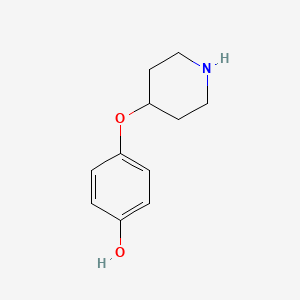

4-(p-Hydroxyphenoxy)piperidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

162402-35-9 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

4-piperidin-4-yloxyphenol |

InChI |

InChI=1S/C11H15NO2/c13-9-1-3-10(4-2-9)14-11-5-7-12-8-6-11/h1-4,11-13H,5-8H2 |

InChI Key |

HIUJTTVXPJHTEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1OC2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 P Hydroxyphenoxy Piperidine and Analogues

General Approaches to Piperidine (B6355638) Ring Synthesis

The piperidine scaffold is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products. Consequently, a multitude of synthetic methods for its construction have been reported, ranging from classical cyclization reactions to modern metal-catalyzed approaches.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful and widely employed strategy for the synthesis of the piperidine ring. These methods typically involve the formation of a carbon-nitrogen or carbon-carbon bond within a suitably functionalized acyclic precursor. A variety of approaches fall under this category, including electrophilic cyclization, radical-mediated cyclization, and transition metal-catalyzed domino-cyclization. nih.gov

In a typical intramolecular cyclization leading to a piperidine, the substrate contains a nitrogen source, such as an amino group, and one or more reactive sites that participate in the ring closure. nih.gov The regioselectivity of these cyclizations often follows Baldwin's rules. For instance, the 6-endo-dig reductive hydroamination/cyclization of alkynes, mediated by an acid, proceeds through the formation of an enamine and a subsequent iminium ion, which is then reduced to form the piperidine ring. nih.gov Another example is the radical-mediated cyclization of amino-aldehydes, which can be catalyzed by cobalt(II) complexes to afford piperidines in good yields. nih.gov

| Cyclization Type | Key Features | Example Precursor |

| Electrophilic Cyclization | Involves the attack of a nucleophilic nitrogen on an electrophilic carbon. | Amino-alkenes, amino-alkynes |

| Radical-Mediated Cyclization | Utilizes radical intermediates to form the C-N or C-C bond of the ring. | Amino-aldehydes, 1,6-enynes |

| Metal-Catalyzed Cyclization | Employs transition metals to facilitate ring closure. | Amino-alkenes, amino-alkynes |

Reduction and Dearomatization Approaches

The reduction of pyridine (B92270) derivatives is a direct and common method for obtaining the saturated piperidine ring. Catalytic hydrogenation of pyridine using catalysts like nickel at elevated temperatures and pressures is a well-established industrial process. dtic.mil Other reducing agents such as sodium in ethanol (B145695) or tin in hydrochloric acid can also be employed. dtic.mil

A more nuanced approach involves the dearomatization of pyridinium (B92312) salts. This strategy allows for the synthesis of substituted piperidines with a high degree of stereocontrol. nih.govrsc.org The pyridine ring is first activated by N-acylation or N-alkylation to form a pyridinium salt, which is then susceptible to reduction. nih.gov For instance, chemo-enzymatic methods have been developed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched 3- and 3,4-disubstituted piperidines. nih.govacs.org This process can involve a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into chiral piperidines. nih.govacs.org

| Method | Substrate | Key Reagents/Conditions | Product |

| Catalytic Hydrogenation | Pyridine | Nickel catalyst, high temperature and pressure | Piperidine |

| Chemical Reduction | Pyridine | Sodium in ethanol, or Tin in hydrochloric acid | Piperidine |

| Chemo-enzymatic Dearomatization | Activated Pyridines | Amine oxidase, Ene imine reductase | Chiral substituted piperidines |

Metal-Catalyzed Synthetic Routes

Transition metal catalysis has emerged as a powerful tool in the synthesis of piperidines, offering novel pathways with high efficiency and selectivity. digitellinc.com These methods often involve the formation of new carbon-carbon or carbon-nitrogen bonds under mild conditions.

Palladium-catalyzed reactions, for example, have been utilized in the intramolecular cyclization of aminoalkenes. nih.gov Gold(I) complexes can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov Furthermore, nickel-catalyzed [4+2] cycloaddition of 3-azetidinones with alkynes provides a direct route to highly substituted 3-piperidone derivatives. nih.gov This reaction proceeds through a C-C bond cleavage and affords the products in excellent yields and regioselectivity. nih.gov Copper-catalyzed intramolecular C-H amination of N-fluoride amides has also been developed for the synthesis of both pyrrolidines and piperidines. acs.org

| Metal Catalyst | Reaction Type | Starting Materials |

| Palladium | Intramolecular Cyclization | Aminoalkenes |

| Gold(I) | Oxidative Amination | Non-activated alkenes |

| Nickel | [4+2] Cycloaddition | 3-Azetidinones, Alkynes |

| Copper | Intramolecular C-H Amination | N-fluoride amides |

| Ruthenium | Cyclization | δ-Ketonitriles, δ-Amino-1-alkenes |

Mannich Reaction and Related Condensations for Piperidin-4-one Precursors

The Mannich reaction is a classic and versatile method for the synthesis of β-amino carbonyl compounds, which are key precursors to piperidin-4-ones. researchgate.netnih.gov The traditional Mannich reaction involves the condensation of a compound with an active hydrogen (e.g., a ketone), an aldehyde (often formaldehyde), and a primary or secondary amine. mdma.ch When applied to the synthesis of piperidin-4-ones, a ketone, an aldehyde, and a primary amine are reacted, often in a 1:2:1 molar ratio, to form the heterocyclic ring. mdma.ch The use of glacial acetic acid as a solvent has been shown to improve yields and facilitate the isolation of pure products. mdma.ch

A variation of this is the nitro-Mannich (aza-Henry) reaction, where a nitroalkane reacts with an imine to form a β-nitroamine. researchgate.net This reaction is a powerful tool for the synthesis of various piperidine-based drugs. researchgate.net Furthermore, a three-component vinylogous Mannich-type reaction has been developed, inspired by the biosynthesis of piperidine alkaloids, to assemble multi-substituted chiral piperidines. rsc.orgscispace.com

| Reaction | Reactants | Key Intermediate/Product |

| Classic Mannich Reaction | Ketone, Aldehyde, Primary Amine | Piperidin-4-one |

| Nitro-Mannich (aza-Henry) Reaction | Nitroalkane, Imine | β-Nitroamine |

| Vinylogous Mannich Reaction | 1,3-bis-trimethylsilyl enol ether, Aldehyde, Amine | Chiral dihydropyridinone |

Installation of the p-Hydroxyphenoxy Moiety

Once the piperidine ring is constructed, or concurrently with its formation, the p-hydroxyphenoxy group must be introduced. The most common method for this transformation is through nucleophilic substitution to form the phenoxy ether linkage.

Nucleophilic Substitution Reactions for Phenoxy Ether Formation

The formation of the aryl ether bond in 4-(p-hydroxyphenoxy)piperidine is typically achieved via a nucleophilic substitution reaction, often a Williamson-type ether synthesis. libretexts.org In this reaction, a phenoxide acts as the nucleophile, displacing a leaving group on the piperidine ring, or vice versa.

For the synthesis of this compound, this would generally involve the reaction of a 4-substituted piperidine (where the substituent is a good leaving group, such as a halide or a sulfonate ester) with hydroquinone (B1673460) or a protected derivative under basic conditions. The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion. umb.edu Alternatively, a 4-hydroxypiperidine (B117109) can be reacted with an activated aryl halide, such as a p-fluoronitrobenzene, followed by reduction of the nitro group and subsequent diazotization and hydrolysis to yield the phenol. However, direct nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult. libretexts.org

The choice of reactants and conditions is crucial to avoid side reactions. For instance, using a strong base can lead to elimination reactions if the piperidine substrate has β-hydrogens. libretexts.org The use of a milder base or a two-step approach, such as forming an ester and then saponifying it, can mitigate this issue in some cases. libretexts.org

| Nucleophile | Electrophile | Base | Key Considerations |

| Hydroquinone/p-Benzyloxyphenol | 4-Halopiperidine/4-Tosyloxy-piperidine | K₂CO₃, NaH, etc. | Protection of the second phenolic hydroxyl may be necessary. |

| 4-Hydroxypiperidine | Activated p-substituted aryl halide | Strong base | Potential for elimination side reactions. |

Strategies for Introducing Hydroxyl Substituents on the Phenyl Ring

The introduction of a hydroxyl group onto the phenyl ring of 4-phenoxypiperidine (B1359869) structures is a key synthetic step, often accomplished by utilizing hydroxylated starting materials in nucleophilic aromatic substitution (SNAr) reactions. A common strategy involves the reaction of a piperidine derivative with a pre-hydroxylated phenol, such as hydroquinone or its salts.

One established method for producing related structures involves reacting a salt of hydroquinone with a suitable piperidine derivative. google.com For instance, the synthesis of 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine can be achieved by reacting a salt of 4-(4-trifluoromethoxyphenoxy)piperidine with hydroquinone. google.com This general principle can be adapted for the synthesis of this compound by reacting a protected 4-hydroxypiperidine with p-benzoquinone or a protected hydroquinone, followed by deprotection.

Another approach involves the strategic placement of the hydroxyl group by transferring it from a different part of the molecule to the phenyl ring at the 4-position of the piperidine. nih.gov While direct hydroxylation of an existing phenyl ring is challenging, using starting materials that already contain the p-hydroxyphenyl moiety is a more common and efficient strategy for synthesizing compounds like N-substituted 4-(4-hydroxyphenyl)piperidines. nih.gov This highlights a preference for building the hydroxylated scaffold from appropriate precursors rather than through late-stage oxidation.

The table below summarizes strategies for incorporating the p-hydroxyphenyl group.

| Strategy | Reactants | Product Type | Key Features |

| Nucleophilic Aromatic Substitution | 4-Substituted Piperidine + Hydroquinone Salt | This compound derivative | Utilizes readily available hydroxylated aromatic precursors. google.com |

| Precursor Synthesis | Building blocks already containing the p-hydroxyphenyl group | N-substituted 4-(4-hydroxyphenyl)piperidines | Avoids potentially low-yield aromatic hydroxylation steps. nih.gov |

Derivatization and Functionalization of the this compound Core

Once the core this compound structure is obtained, it can be further modified at two primary sites: the piperidine nitrogen and the phenoxy group. These modifications are crucial for developing analogues with specific properties.

N-Substitution Reactions of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a versatile handle for a wide range of functionalization reactions. N-substitution is a common strategy to introduce various alkyl or aryl groups, significantly altering the molecule's pharmacological profile.

A prominent example is the synthesis of N-(ω-phenylalkyl) substituted derivatives. nih.gov These reactions typically involve the alkylation of the piperidine nitrogen with an appropriate phenylalkyl halide. Such modifications have been employed to produce potent antagonists for the NMDA receptor subtype NR1A/2B. nih.gov For example, N-(ω-phenylalkyl)-substituted 4-(4-hydroxyphenyl)piperidine has demonstrated high potency as an antagonist at this receptor. nih.gov

Furthermore, the piperidine nitrogen can be derivatized to enhance analytical detection. Chemical derivatization using reagents like N-(4-aminophenyl)piperidine can be employed to improve the ionization and detection of molecules in techniques like supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.govnsf.gov This approach involves coupling the piperidine moiety to a target molecule, illustrating the utility of N-functionalization in bioanalytical contexts. nih.govnsf.gov

The table below provides examples of N-substitution reactions.

| Reaction Type | Reagents | Product Class | Application |

| N-Alkylation | ω-Phenylalkyl halide | N-(ω-Phenylalkyl)-4-phenoxypiperidine analogues | Synthesis of NMDA receptor antagonists. nih.gov |

| Derivatization for Analysis | Carboxylic acids (via coupling agents) | N-Acylpiperidine derivatives | Improving detection in mass spectrometry. nih.govnsf.gov |

Modifications and Analog Synthesis of the p-Hydroxyphenoxy Group

The p-hydroxyphenoxy group offers multiple avenues for modification, including reaction at the phenolic hydroxyl group or substitution on the aromatic ring.

A straightforward modification is the etherification or esterification of the hydroxyl group. For instance, an O-methylated analogue of a phenolic antagonist was synthesized to evaluate the role of the hydroxyl group in biological activity. nih.gov This simple modification can significantly impact receptor binding and potency. nih.gov

More complex analogues can be created by altering the substitution pattern of the phenoxy ring. Instead of a simple hydroxyl group, other electron-withdrawing or electron-donating groups can be introduced. The synthesis of compounds like 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine demonstrates the incorporation of a trifluoromethoxy group, which serves as a bioisostere for other functionalities and can enhance metabolic stability and cell permeability. google.com The synthesis of such analogues typically relies on nucleophilic aromatic substitution (SNAr) reactions, where a substituted phenol reacts with a suitable piperidine derivative. nih.gov The nature of the leaving group on the aromatic ring is a critical factor in the success of these substitution reactions. nih.gov

The table below details modifications of the p-hydroxyphenoxy group.

| Modification Type | Reagents/Strategy | Product Example | Purpose of Modification |

| O-Alkylation | Methylating agent | 4-(p-Methoxyphenoxy)piperidine | Probe structure-activity relationships. nih.gov |

| Ring Substitution | Use of substituted phenols (e.g., 4-trifluoromethoxyphenol) in SNAr | 4-(4-Trifluoromethoxyphenoxy)piperidine derivative | Create analogues with altered electronic and pharmacokinetic properties. google.com |

| Esterification | Propionic acid anhydride, pyridine | 4-Propionyloxy-piperidine derivative | Synthesis of pharmacologically active compounds. google.com |

Advanced Spectroscopic and Electronic Structure Characterization of 4 P Hydroxyphenoxy Piperidine Derivatives

Molecular Conformation and Stereochemical Analysis

The conformational landscape of 4-(p-hydroxyphenoxy)piperidine is primarily dictated by the stereochemistry of the piperidine (B6355638) ring and the orientation of its bulky 4-substituent. The piperidine ring, a six-membered heterocyclic amine, predominantly adopts a chair conformation to minimize angular and torsional strain. d-nb.info In this conformation, substituents at the C4 position can occupy either an axial or an equatorial position.

For 4-substituted piperidines, the voluminous p-hydroxyphenoxy group demonstrates a strong preference for the equatorial position. This orientation minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the substituent were in the axial position. Computational energy-conformational calculations performed on analogous 4-alkyl-4-(m-hydroxyphenyl)-piperidines have shown that bulky substituents favor specific conformations to enhance stability. nih.gov While some complex substituted piperidines might adopt axial conformations, the energetic penalty for placing a group as large as p-hydroxyphenoxy in the axial position makes the equatorial conformer the significantly more stable and prevalent form.

Table 1: Calculated Geometrical Parameters for the Equatorial Conformer of this compound (Representative Values) This data is representative of typical values obtained through Density Functional Theory (DFT) calculations for similar structures and should be considered illustrative.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (piperidine) | ~1.47 Å |

| Bond Length | C-C (piperidine) | ~1.54 Å |

| Bond Length | C4-O (ether) | ~1.38 Å |

| Bond Length | O-C (aromatic) | ~1.37 Å |

| Bond Angle | C-N-C (piperidine) | ~111.5° |

| Bond Angle | C4-O-C (ether) | ~118.0° |

| Dihedral Angle | H-N-C2-H | ~-55° (Chair) |

| Dihedral Angle | C5-C4-O-C(aromatic) | ~178° |

Electronic Structure and Reactivity Profiling (e.g., HOMO-LUMO Analysis)

The electronic properties and chemical reactivity of this compound can be effectively profiled using Frontier Molecular Orbital (FMO) theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insight into the molecule's kinetic stability and chemical reactivity. nih.govbiomedres.us

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. biomedres.us In this compound, the HOMO is expected to be localized primarily on the electron-rich p-hydroxyphenoxy group, which acts as the principal electron donor. Conversely, the LUMO is anticipated to be distributed across the molecular framework, ready to accept electron density in a chemical reaction.

Theoretical calculations, such as those employing Density Functional Theory (DFT), are used to determine the precise energies of these orbitals. nih.govscirp.org Based on DFT studies of analogous aromatic and heterocyclic compounds, the HOMO-LUMO energy gap for this molecule can be estimated. This gap is a crucial parameter for predicting how the molecule will interact with other chemical species.

Table 2: Calculated Frontier Molecular Orbital Properties (Representative Values) This data is representative and illustrates typical results from DFT (B3LYP functional) calculations for similar organic molecules.

| Parameter | Symbol | Calculated Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -5.85 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -0.95 eV |

| HOMO-LUMO Energy Gap | ΔE | ~ 4.90 eV |

| Chemical Hardness | η | ~ 2.45 eV |

| Chemical Softness | S | ~ 0.41 eV⁻¹ |

| Electrophilicity Index | ω | ~ 2.30 eV |

Vibrational Spectroscopy and Theoretical Simulations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. nih.gov Theoretical simulations using quantum chemical methods like DFT are invaluable for assigning the observed vibrational bands to specific molecular motions. icm.edu.plnih.gov

For this compound, the vibrational spectrum would exhibit distinct peaks corresponding to its constituent functional groups. Key vibrational modes would include:

O-H Stretching: A broad band in the high-frequency region of the FTIR spectrum (typically 3200-3600 cm⁻¹) from the phenolic hydroxyl group.

N-H Stretching: A moderate absorption in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine in the piperidine ring.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine ring are found just below 3000 cm⁻¹.

C-O Stretching: Strong absorptions corresponding to the aryl-alkyl ether linkage and the phenolic C-O bond would be visible in the 1200-1300 cm⁻¹ and 1000-1150 cm⁻¹ regions, respectively.

C-N Stretching: Vibrations associated with the C-N bonds of the piperidine ring typically occur in the 1000-1250 cm⁻¹ range.

Ring Vibrations: Aromatic C=C stretching modes from the benzene (B151609) ring would produce characteristic peaks in the 1450-1600 cm⁻¹ region.

By performing DFT calculations, a theoretical vibrational spectrum can be generated. Comparing the calculated frequencies (often scaled to correct for computational approximations) with experimental data allows for a detailed and accurate assignment of each vibrational mode to its corresponding atomic motion within the molecule. nih.gov

Table 3: Predicted Principal Vibrational Frequencies and Assignments (Representative Values) This data is illustrative of frequencies typically calculated via DFT methods for the specified functional groups.

| Calculated Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3450 | Medium | N-H Stretch (Piperidine) |

| ~3380 | Broad, Strong | O-H Stretch (Phenol) |

| ~3060 | Medium | Aromatic C-H Stretch |

| ~2940, ~2860 | Strong | Aliphatic C-H Stretch (Piperidine) |

| ~1605, ~1510 | Strong | Aromatic C=C Ring Stretch |

| ~1450 | Medium | CH₂ Scissoring (Piperidine) |

| ~1245 | Strong | Asymmetric C-O-C Stretch (Ether) |

| ~1170 | Medium | C-N Stretch (Piperidine) |

| ~830 | Strong | p-Substituted Benzene C-H Out-of-Plane Bend |

Computational Chemistry and in Silico Modeling Studies

Quantum Mechanical Calculations for Structural Elucidation and Energetics

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. These methods can precisely determine a molecule's geometry, stability, and electronic features without the need for empirical data.

Density Functional Theory (DFT) has become a standard method in computational chemistry for investigating the structure and properties of complex molecules due to its balance of accuracy and computational cost. nist.gov While specific DFT studies focused exclusively on 4-(p-Hydroxyphenoxy)piperidine are not extensively documented in the reviewed literature, the application of this methodology to related piperidine (B6355638) derivatives is well-established. mdpi.comnih.govresearchgate.net

For this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation. This involves optimizing the molecular geometry to find the lowest energy state, providing precise data on bond lengths, bond angles, and dihedral angles. researchgate.net Such studies on similar structures, like N-substituted-4-piperidones, have been performed at levels of theory like B3LYP/6-31G(d) to analyze geometry and electronic structure. mdpi.com Furthermore, DFT is used to calculate frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

The table below outlines the typical parameters that would be generated from a DFT analysis of this compound.

| Parameter | Description |

| Optimized Geometry | Provides the most stable 3D structure, including precise bond lengths (Å) and angles (°). |

| HOMO Energy | Energy of the highest occupied molecular orbital; indicates the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; indicates the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO, which correlates with the chemical reactivity and stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface, identifying regions prone to electrophilic or nucleophilic attack. |

| Reactivity Descriptors | Includes calculations for electron affinity, ionization potential, chemical hardness/softness, and electronegativity. nih.gov |

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely solely on theoretical principles without using experimental data. These methods, such as Hartree-Fock (HF), can provide valuable information about a molecule's electronic properties. Studies on piperidine and its derivatives have utilized ab initio calculations at basis sets like RHF/6-31G(d) to investigate their electronic and spatial structures. researchgate.netosi.lv

Predictive Modeling of Biological Activity (e.g., PASS, SwissTargetPrediction)

In silico predictive tools are used to forecast the biological activity and potential targets of a compound based on its chemical structure. These platforms leverage vast databases of known chemical structures and their experimental activities.

Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide spectrum of biological activities for a given molecule. clinmedkaz.org The prediction is based on structure-activity relationships derived from a training set of hundreds of thousands of compounds. clinmedkaz.org For a given structure like this compound, PASS generates a list of potential biological activities, each with a Pa (probability to be active) and Pi (probability to be inactive) score. Activities where Pa > Pi are considered possible for the compound, with higher Pa values (e.g., >0.7) indicating a high likelihood of experimental confirmation. clinmedkaz.org The output can suggest pharmacological effects, mechanisms of action, and even potential toxicity, which is valuable for prioritizing experimental screening. clinmedkaz.org

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule. swisstargetprediction.ch The prediction relies on the principle that similar molecules tend to bind to similar proteins. Using a combination of 2D and 3D chemical similarity measures, it screens a compound against a database of known active molecules and their targets. swisstargetprediction.ch When the structure of this compound is submitted, SwissTargetPrediction would generate a ranked list of potential macromolecular targets, primarily in humans. The output typically includes target classes (e.g., enzymes, G protein-coupled receptors, ion channels) and the probability for each predicted target, helping to identify potential mechanisms of action or off-target effects.

Biological Activity and Preclinical Pharmacological Investigations of 4 P Hydroxyphenoxy Piperidine Derivatives

Modulation of Neurotransmitter Receptors

The core structure of 4-(p-Hydroxyphenoxy)piperidine has served as a foundational template for the development of potent and selective ligands for various neurotransmitter receptor systems. Research has particularly concentrated on N-methyl-D-aspartate (NMDA) receptors, with additional profiling conducted for other receptor types.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism, particularly NR1/2B Subtype Selectivity

Derivatives of this compound have emerged as a significant class of N-methyl-D-aspartate (NMDA) receptor antagonists with high selectivity for the NR1/2B subtype. The development of these compounds has been guided by structure-activity relationship (SAR) studies aimed at optimizing potency and reducing off-target effects.

A key investigation began with the identification of N-(2-phenoxyethyl)-4-benzylpiperidine as a novel NMDA receptor antagonist highly selective for the NR1/2B subunit combination, albeit with moderate potency (IC₅₀ = 0.63 µM). nih.gov Progressive modifications to this lead compound demonstrated the critical role of the 4-(p-hydroxyphenoxy) moiety. The introduction of a hydroxyl group onto the phenyl ring of the phenoxyethyl tether resulted in a derivative with a roughly 25-fold increase in potency at NR1A/2B receptors (IC₅₀ = 0.025 µM). nih.gov

Further optimization led to the synthesis of 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine. This compound, which incorporates both the key p-hydroxyphenoxy group and an additional hydroxyl group on the piperidine (B6355638) ring, was identified as having an optimal pharmacological profile. While there was a modest decrease in NR1A/2B potency, this modification substantially reduced affinity for α1-adrenergic receptors, indicating an improved side-effect profile. nih.gov

| Compound Name | Structural Modifications from Lead Compound | NR1/2B IC₅₀ (µM) |

|---|---|---|

| N-(2-phenoxyethyl)-4-benzylpiperidine | Lead Compound | 0.63 |

| N-[2-(4-Hydroxyphenoxy)ethyl]-4-benzylpiperidine | Addition of para-hydroxyl to phenoxy ring | 0.025 |

| 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine | Addition of para-hydroxyl to phenoxy ring, 4-hydroxyl to piperidine ring, and para-methyl to benzyl (B1604629) ring | 0.045 |

Opioid Receptor Ligand Interactions, including Kappa Opioid Receptor Antagonism

A review of the scientific literature did not identify preclinical studies investigating the opioid receptor ligand interactions of compounds derived from the this compound scaffold. While extensive research exists on the isomeric 4-(3-hydroxyphenyl)piperidine (B9838) class, which has yielded potent kappa opioid receptor antagonists, this activity has not been reported for the specific phenoxy-linked compounds central to this article. nih.govmdpi.com

Adrenergic and Dopamine (B1211576) Receptor Binding Profiling

In the process of developing selective NMDA receptor antagonists, derivatives of this compound were profiled for their activity at other receptors to assess potential side effects. Specifically, the lead optimization that produced 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine showed a substantial decrease in affinity for α1-adrenergic receptors compared to earlier-stage compounds. nih.govmdma.ch This indicates that structural modifications to the this compound scaffold can be used to engineer selectivity away from the adrenergic system. No specific binding data for dopamine receptors for this class of compounds were identified in the reviewed literature.

Neuromuscular Blocking Action

Preclinical pharmacological investigations into the potential neuromuscular blocking action of this compound derivatives were not identified in the reviewed scientific literature. Research on the neuromuscular effects of piperidine derivatives has focused on structurally distinct compounds, such as constituents of fire ant venom. nih.gov

Antimicrobial and Antifungal Efficacy Studies (In Vitro)

An extensive search of published in vitro studies did not yield reports on the antimicrobial or antifungal efficacy of this compound derivatives. The existing literature on the antimicrobial properties of piperidine-containing compounds focuses on other structural classes. academicjournals.orgbiomedpharmajournal.org

Antidiabetic Potential and Enzyme Inhibition (e.g., α-Amylase, DPP-4, Tyrosinase)

No preclinical studies investigating the antidiabetic potential or the inhibitory activity against α-amylase and dipeptidyl peptidase-4 (DPP-4) for derivatives of this compound were found in the scientific literature. Similarly, while research into tyrosinase inhibitors has explored various phenolic compounds, including some containing piperazine (B1678402) moieties, specific studies on the this compound scaffold were not identified. researchgate.netnih.gov

Anti-inflammatory and Analgesic Effects of this compound Derivatives

The piperidine nucleus is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous pharmacologically active molecules, including natural alkaloids and synthetic drugs. Derivatives of piperidine have demonstrated a wide spectrum of biological activities, with significant research focusing on their potential as both anti-inflammatory and analgesic agents. While direct studies on the anti-inflammatory and analgesic properties of the specific compound "this compound" are not extensively detailed in the available literature, the broader family of piperidine derivatives has been the subject of numerous preclinical investigations. These studies provide a basis for understanding the potential therapeutic effects of this chemical class.

Compounds containing the piperidine ring are noted for their potent and diverse pharmacological profiles. Research has shown that various piperidine derivatives exhibit strong anti-inflammatory activity. One area of investigation has been the interaction of these compounds with enzymes that play a role in inflammation. For instance, certain 4-hydroxy-4-phenyl piperidine derivatives have been synthesized and studied for their interaction with trypsin, an enzyme that can be involved in inflammatory processes. This interaction suggests a potential mechanism for the anti-inflammatory effects observed in this class of compounds.

In the realm of analgesia, piperidine derivatives have a long history, with the 4-phenylpiperidine (B165713) pharmacophore being a key feature in the structure of morphine. This has inspired the development of novel classes of potent opioid analgesic agents. Synthetic quaternary salts of alkyl piperidines have been explored for their analgesic activity, showing varying degrees of efficacy when compared to standard drugs like pethidine. The analgesic effects of these derivatives are often evaluated using methods such as the tail immersion test, which measures the response to a thermal stimulus.

Furthermore, the incorporation of the 4-phenylpiperidine structure into 4-anilidopiperidines has led to the development of potent opioid analgesics with favorable pharmacological profiles. Some of these compounds have demonstrated high analgesic potency and a short duration of action in preclinical models. Halogenated phenacyl derivatives of 4-hydroxypiperidine (B117109) have also shown promise, demonstrating protective effects against acetic acid-induced writhing in mice, a common model for screening analgesic drugs.

The following table summarizes selected preclinical findings on the analgesic activity of various piperidine derivatives.

| Derivative Class | Preclinical Model | Observed Effect |

| Alkyl piperidine quaternary salts | Tail immersion method | Varying degrees of analgesic activity compared to pethidine. |

| Halogenated phenacyl derivatives of 4-hydroxypiperidine | Acetic acid-induced writhing in mice | Protective effects against writhing. |

| 4-Phenyl-4-anilidopiperidines | Not specified | Potent opioid analgesic activity. |

General Biological Activity Spectra of Piperidine Derivatives

The therapeutic potential of piperidine derivatives extends beyond their anti-inflammatory and analgesic effects, encompassing a broad range of interactions with biological systems. Their conformational flexibility allows them to bind to a variety of biological targets, leading to a diverse array of pharmacological activities.

Enzyme Modulation

Piperidine derivatives have been shown to modulate the activity of several enzymes. As mentioned, certain derivatives of 4-hydroxy-4-phenyl piperidine have been found to interact with the enzyme trypsin, which is implicated in inflammation. This interaction highlights a potential mechanism for their anti-inflammatory properties.

In the context of inflammation, cyclooxygenase (COX) enzymes are critical targets. A study on cyclooxygenase selectivity indicated that certain synthetic compounds containing a piperidinium (B107235) chloride moiety preferentially inhibit COX-I and COX-II enzymes. This suggests that these derivatives may possess anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects compared to non-selective inhibitors like aspirin.

Ion Channel Interactions

The interaction of piperidine derivatives with ion channels is another important aspect of their biological activity. Studies have investigated the interactions of various piperidine derivatives with the nicotinic cholinergic receptor complex, which includes a receptor-gated ion channel. For example, 2-methyl-6-n-undecanyl piperidines, major components of fire ant venom, have demonstrated a high affinity for the binding sites associated with this ion channel.

Furthermore, research on a specific derivative, 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, revealed its activity as a potent and selective NMDA receptor antagonist. The NMDA receptor is a ligand-gated ion channel, and its modulation can have significant effects on neuronal activity. This particular compound was also found to cause a reduction in the inhibition of K+ channels, indicating a broader interaction with different types of ion channels.

The following table provides a summary of the interactions of selected piperidine derivatives with ion channels.

| Derivative | Ion Channel Target | Observed Interaction |

| 2-Methyl-6-n-undecanyl piperidines | Nicotinic cholinergic receptor-gated ion channel | High affinity for binding sites. |

| 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine | NMDA receptor (ligand-gated ion channel) | Potent and selective antagonist. |

| 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine | K+ channels | Reduction in inhibition. |

Cellular Pathway Interference and Signal Transduction

The biological effects of piperidine derivatives are often mediated through their interference with cellular signaling pathways. The modulation of enzyme activity and ion channel function, as discussed above, are key mechanisms through which these compounds can influence signal transduction.

For example, the antagonism of the NMDA receptor by 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine directly interferes with glutamatergic signaling pathways in the central nervous system. This can have downstream effects on various cellular processes, including neuronal excitability and synaptic plasticity.

The development of 4-phenyl- and 4-heteroaryl-4-anilidopiperidines as potent opioid analgesics demonstrates their interaction with opioid receptors, which are G-protein coupled receptors that play a crucial role in pain signaling pathways. Activation of these receptors initiates a cascade of intracellular events that ultimately lead to a reduction in the perception of pain. The favorable pharmacological profile of some of these derivatives, including greater cardiovascular and respiratory safety compared to existing opioids, highlights the potential for fine-tuning their interaction with these signaling pathways to achieve desired therapeutic outcomes with fewer side effects.

Structure Activity Relationship Sar Studies of 4 P Hydroxyphenoxy Piperidine Analogues

Impact of Substituents on Receptor Binding Affinity and Selectivity

The affinity and selectivity of 4-(p-hydroxyphenoxy)piperidine analogues are highly sensitive to the nature and position of various substituents. The core structure, consisting of a piperidine (B6355638) ring linked to a hydroxyphenyl group via an ether bond, offers multiple positions for modification, including the piperidine nitrogen, the piperidine ring itself, and the phenoxy moiety.

Substituents on the Piperidine Ring: Research on related phenoxyalkylpiperidines targeting the sigma-1 (σ1) receptor has shown that substitution on the piperidine ring significantly modulates binding affinity. For instance, a 4-methyl substituent on the piperidine ring was found to be optimal for interaction with the σ1 subtype. uniba.it However, increasing the steric bulk by introducing methyl groups at the 2- and 6-positions (adjacent to the nitrogen) leads to a decrease in affinity. uniba.it Specifically, cis-2,6-dimethyl substitution reduces affinity, and 2,2,6,6-tetramethyl substitution results in a complete loss of measurable binding. uniba.it This suggests that while a small hydrophobic substituent in the 4-position is favorable, excessive steric hindrance near the basic nitrogen atom is detrimental, likely by interfering with a key ionic interaction with the receptor, such as with the Glu172 residue in the σ1 receptor. uniba.itchemrxiv.org

Nature of the Linker: The linker connecting the piperidine and phenoxy moieties is another critical determinant of activity. In studies of phenoxyalkylpiperidines, increasing the alkyl chain length from ethyl to propyl (a one-methylene unit increase) enhanced σ1 affinity. uniba.it This suggests that the longer chain allows the phenoxy group to better occupy a hydrophobic region within the binding site, leading to more favorable hydrophobic interactions. uniba.it

The following table summarizes the impact of various substituents on the binding affinity of phenoxyalkylpiperidine analogues for the σ1 receptor.

| Compound Series | Modification | Substituent | Receptor Target | Binding Affinity (Ki, nM) | Effect on Affinity |

|---|---|---|---|---|---|

| N-[(4-Chlorophenoxy)ethyl]-piperidines | Piperidine Ring Substitution | 4-Methyl | Sigma-1 (σ1) | 0.34 - 1.18 | High Affinity (Optimal) |

| (S)-2-Methyl | > 16 | Reduced Affinity | |||

| cis-2,6-Dimethyl | > 16 | Reduced Affinity | |||

| 2,2,6,6-Tetramethyl | No measurable affinity | Abolished Affinity | |||

| N-[(4-Methoxyphenoxy)ethyl]-piperidines | Piperidine Ring Substitution | 4-Methyl | 0.89 - 1.49 | High Affinity | |

| (S)-2-Methyl | > 39 | Reduced Affinity | |||

| cis-2,6-Dimethyl | > 39 | Reduced Affinity | |||

| 2,2,6,6-Tetramethyl | No measurable affinity | Abolished Affinity |

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a cornerstone of drug discovery used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model can be generated either based on the structure of the receptor (structure-based) or from a set of known active ligands (ligand-based). nih.govnih.gov For piperidine-based scaffolds, common pharmacophoric features include a basic nitrogen atom (which is protonated at physiological pH and forms a key ionic bond), one or more hydrophobic/aromatic regions, and potentially hydrogen bond donors or acceptors. chemrxiv.orgnih.gov

For aryloxypiperidine analogues, a general pharmacophore model would consist of:

A Positive Ionizable Feature: The piperidine nitrogen, which interacts with an acidic residue (e.g., Asp or Glu) in the receptor binding pocket. chemrxiv.org

A Hydrophobic/Aromatic Group: The phenoxy ring, which occupies a hydrophobic pocket and engages in π-π stacking or other non-polar interactions. nih.gov

A Defined Spatial Relationship: A specific distance and geometry between the basic nitrogen and the aromatic ring, dictated by the linker.

Once a lead compound like this compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. patsnap.compatsnap.com These strategies are guided by the SAR data and pharmacophore models.

Key Optimization Strategies:

Structure-Based Drug Design: If the 3D structure of the target receptor is known, modifications can be designed to improve the fit and interactions within the binding site. patsnap.com For example, adding substituents to the phenoxy ring that can form additional hydrogen bonds with receptor residues.

Bioisosteric Replacement: This involves substituting a functional group with another group that has similar physical or chemical properties. For instance, the hydroxyl group on the phenoxy ring could be replaced with other hydrogen bond donors like an amino group or a thiol, or it could be modified to an ether or ester to probe the effect on binding and properties like cell permeability. patsnap.com

Scaffold Hopping: The piperidine or phenoxy ring could be replaced with a different core structure (a scaffold hop) while maintaining the key pharmacophoric features. This can lead to novel chemical series with improved properties or different intellectual property profiles. nih.gov

Conformational Constraint: Introducing rigidity into the molecule, for example by incorporating rings or double bonds into the linker, can lock the molecule into its bioactive conformation. This can increase affinity by reducing the entropic penalty of binding. patsnap.com

Correlation between In Silico Predictions and Experimental Biological Activity

In silico (computational) methods are integral to modern drug discovery, allowing for the prediction of a compound's properties and interactions before synthesis, thereby saving time and resources. niscpr.res.innih.gov These methods include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations. A crucial aspect of employing these tools is validating their predictive power by correlating the in silico results with experimental data.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity based on a scoring function. In studies of phenoxyalkylpiperidines, docking simulations showed that high-affinity analogues bind with the basic nitrogen forming an ionic bond with residue E172 of the σ1 receptor, while the phenoxy moiety occupies a primary hydrophobic region. uniba.it The model also correctly predicted that introducing excessive steric bulk (e.g., 2,2,6,6-tetramethylpiperidine) would lead to steric clashes and a loss of affinity, which was confirmed by experimental binding assays. uniba.it

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. niscpr.res.innih.gov For instance, a 3D-QSAR model could generate contour maps indicating regions where bulky groups increase activity (favorable steric interaction) or decrease it (unfavorable steric clash). Such models have been successfully used to understand the SAR of various inhibitor classes and to predict the activity of new, unsynthesized compounds. nih.govchemrxiv.org

The success of these computational models relies heavily on the quality of the input data and the validation process. When a strong correlation is established between predicted and experimental values, these in silico tools become powerful guides for lead optimization, helping to prioritize which analogues to synthesize and test. uniba.itnih.gov For example, molecular dynamics simulations can provide insights into the stability of the ligand-receptor complex over time, revealing key interactions that contribute most to the binding energy. nih.gov

Applications in Medicinal Chemistry and Drug Discovery Pipelines

4-(p-Hydroxyphenoxy)piperidine as a Synthetic Intermediate for Pharmaceutical Compounds

The utility of this compound as a synthetic intermediate lies in its bifunctional nature. The secondary amine of the piperidine (B6355638) ring and the hydroxyl group on the phenoxy moiety offer reactive sites for further chemical modifications. This allows for its incorporation into more complex molecular architectures, making it a key building block in the synthesis of active pharmaceutical ingredients (APIs). mallakchemicals.compharmanoble.comevonik.com

In drug discovery, intermediates like this compound are crucial for constructing libraries of compounds for screening. For example, the piperidine nitrogen can be functionalized with various substituents to explore structure-activity relationships (SAR). Research has shown that N-substituted 4-(4-hydroxyphenyl)piperidines can yield high-potency antagonists for the NR1A/2B subtype of the NMDA receptor. nih.gov In one study, transferring the 4-hydroxy substituent from the N-omega-phenyl group to the phenyl group at the 4-position of the piperidine, as seen in the core structure of this compound, resulted in potent and selective antagonists. nih.gov

The synthesis of potent analgesics often involves piperidine-based intermediates. nih.govnih.gov For instance, the synthesis of fentanyl analogs, a major class of synthetic opioids, relies on precursors like N-substituted 4-anilinopiperidines. researchgate.net While not a direct precursor to fentanyl, the 4-phenoxypiperidine (B1359869) scaffold is structurally related and is explored for its own analgesic and psychoactive properties. The specific intermediate this compound provides a scaffold that can be elaborated to target various receptors, including opioid receptors and others involved in pain signaling.

The table below illustrates the role of piperidine derivatives as intermediates in the development of therapeutic agents.

| Intermediate Class | Therapeutic Target/Application | Example Compound Class |

| N-substituted 4-(4-hydroxyphenyl)piperidines | NMDA Receptor (NR1A/2B subtype) | Selective Excitatory Amino Acid Antagonists nih.gov |

| 4-Aryl-4-hydroxypiperidines | Opioid Receptors | Analgesics nih.gov |

| 4-Phenoxypiperidines | Neurological Disorders | Various CNS-active agents chemimpex.comchemimpex.com |

| 4,4-Disubstituted piperidines | Opioid Receptors, Serotonin Receptors | Potent Analgesics nih.gov |

Design and Development of Novel Therapeutic Agents based on Piperidine Scaffolds

The piperidine scaffold is a privileged structure in drug design due to its prevalence in natural alkaloids and its favorable properties, which allow it to interact with a wide array of biological targets. encyclopedia.pubresearchgate.net The development of novel therapeutic agents frequently involves the strategic modification of the piperidine ring to optimize potency, selectivity, and pharmacokinetic properties. thieme-connect.comresearchgate.net Piperidine derivatives have been successfully developed as CNS modulators, analgesics, antihistamines, and anti-cancer drugs. arizona.eduresearchgate.net

The design of molecules incorporating the this compound scaffold often aims to leverage the structural features of both the piperidine and the hydroxyphenoxy groups. The piperidine ring can adopt a stable chair conformation, allowing its substituents to be precisely positioned in three-dimensional space to interact with protein binding sites. The hydroxyphenoxy group can participate in hydrogen bonding and other interactions, which can be crucial for target binding and selectivity.

Research into structure-activity relationships (SAR) has provided key insights into how modifications of the piperidine scaffold influence biological activity.

Substitution on the Piperidine Nitrogen: The nitrogen atom is a common site for modification. Attaching different functional groups can drastically alter a compound's pharmacological profile, influencing its affinity for various receptors and its metabolic stability. For example, N-phenacyl derivatives of 4-hydroxypiperidine (B117109) have been synthesized and screened for analgesic activity. researchgate.net

Substitution on the Piperidine Ring: Adding substituents to the carbon atoms of the piperidine ring can enhance potency and selectivity. Introducing chirality to the piperidine scaffold is a key strategy to improve interaction with specific biological targets and can lead to better efficacy and reduced off-target effects. thieme-connect.comthieme-connect.com

Modification of the Phenoxy Group: The hydroxyl group on the phenyl ring is a critical feature. Its position influences activity; for instance, para-substitution on the piperidine ring with a hydroxyl group has been shown to increase the inhibitory effect on monoamine oxidase (MAO). nih.gov

The following table summarizes the impact of specific structural modifications on the therapeutic potential of piperidine-based compounds.

| Modification Strategy | Desired Outcome | Example Application |

| Introduction of a chiral center | Enhance biological activity and selectivity; improve pharmacokinetics thieme-connect.comresearchgate.net | Development of selective enzyme inhibitors thieme-connect.com |

| Substitution at the 2-position of the ring | Enhance aqueous solubility thieme-connect.com | Optimization of MeV-RdRp inhibitors thieme-connect.com |

| N-alkylation with an omega-phenylalkyl group | Achieve high-potency antagonism nih.gov | NMDA receptor antagonists nih.gov |

| Para-substitution with a hydroxyl group | Increase inhibitory activity nih.gov | Monoamine Oxidase (MAO) inhibitors nih.gov |

Strategies for Enhancing Preclinical Efficacy and Bioavailability

A significant challenge in drug development is optimizing a compound's preclinical efficacy and bioavailability to ensure it reaches its target in sufficient concentrations to exert a therapeutic effect. While many piperidine derivatives show potent in vitro activity, they may suffer from poor pharmacokinetic properties, such as low solubility or rapid metabolism, which limits their in vivo effectiveness. nih.gov

Several strategies are employed to enhance the drug-like properties of compounds based on the this compound scaffold:

Modulating Physicochemical Properties: The introduction of specific functional groups can improve a compound's solubility and permeability. For example, adding hydrophilic groups can increase aqueous solubility, while carefully balancing lipophilicity is crucial for membrane permeability. thieme-connect.com The piperidine ring itself has properties of both hydrophilicity and lipophilicity, which can be fine-tuned through substitution. thieme-connect.com

Prodrug Approach: The hydroxyl group of the this compound moiety can be temporarily masked with a promoiety to create a prodrug. This can improve oral absorption or site-specific delivery, with the active drug being released in vivo through enzymatic or chemical cleavage.

Salt Formation: The basic nitrogen of the piperidine ring allows for the formation of various salts. Selecting an appropriate salt form is a common and effective strategy to improve the solubility, dissolution rate, and stability of a drug candidate.

Formulation Strategies: Advanced drug delivery systems can be used to improve the bioavailability of poorly soluble compounds. These include lipid-based formulations (such as liposomes), polymer-based drug delivery systems, and particle size reduction techniques like micronization and nanonization. researchgate.net

Analogue Synthesis: The synthesis of analogues with minor structural modifications can lead to significant improvements in bioavailability. For instance, replacing the piperidine moiety in piperine (B192125) with other groups like N,N-dibutyl or N,N-diisobutyl has been shown to enhance potency. nih.gov Similarly, the introduction of halogens, such as fluorine, can optimize pharmacokinetic properties by blocking sites of metabolism. nih.gov

These strategies are integral to the drug discovery pipeline, transforming a potent but poorly behaved molecule into a viable clinical candidate.

Future Perspectives and Emerging Research Avenues

Development of Advanced Synthetic Methodologies for Substituted Piperidines

The piperidine (B6355638) ring is a ubiquitous and vital structural motif in a vast number of pharmaceuticals. mdma.ch Consequently, the development of efficient and innovative synthetic methods for constructing highly substituted piperidine analogs remains a primary focus in organic chemistry. ajchem-a.comajchem-a.com Modern synthetic efforts are increasingly geared towards stereocontrolled approaches to yield specific isomers, which is crucial for meeting contemporary pharmaceutical standards. mdma.chnih.gov

Recent advancements have moved beyond traditional hydrogenation and reduction of pyridine (B92270) precursors, which often require harsh conditions like high temperature and pressure. nih.gov While these methods are still employed, significant progress has been made in catalysis, including both metal- and organocatalysis, to achieve higher stereoselectivity under milder conditions. nih.gov

Emerging strategies are focused on efficiency and sustainability, incorporating one-pot processes that combine hydrogenation and functionalization, thereby reducing costs and synthesis time. nih.gov Green chemistry principles are also being integrated, favoring non-toxic catalysts, water-initiated processes, and solvent-free reactions. ajchem-a.com

Novel methodologies are continually being developed to create diverse and complex piperidine structures. Some notable modern approaches include:

Gold-Catalyzed Reactions: Gold(I) complexes have been used to catalyze the oxidative amination of non-activated alkenes and annulation procedures to assemble piperidine rings directly. ajchem-a.comnih.gov

Radical Cyclizations: Intramolecular radical cyclizations of 1,6-enynes, initiated by reagents like triethylborane, offer new pathways to polysubstituted alkylidene piperidines. nih.gov

Biocatalysis and Electrocatalysis: A novel two-stage process combines biocatalytic carbon-hydrogen oxidation with nickel electrocatalysis for radical cross-coupling. news-medical.net This modular approach simplifies the synthesis of complex piperidines by efficiently forming new carbon-carbon bonds without the need for protective groups or expensive precious metal catalysts like palladium. news-medical.net This method has successfully reduced multi-step syntheses of high-value piperidines from 7-17 steps down to just 2-5. news-medical.net

Asymmetric Synthesis: Desymmetrization approaches through selective lactam formation are being used for the asymmetric synthesis of piperidines. nih.gov

These advanced methodologies provide chemists with a powerful toolkit to generate novel derivatives of 4-(p-hydroxyphenoxy)piperidine, enabling a more thorough exploration of its structure-activity relationships.

Exploration of Novel Biological Targets for Piperidine Scaffolds

The piperidine scaffold is recognized as a "privileged framework" in medicinal chemistry, capable of interacting with a wide array of biological targets through mechanisms like hydrogen and hydrophobic bonding. mdpi.com This versatility has led to the development of piperidine-containing compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antidiabetic effects. mdpi.com The integration of the piperidine motif into drug candidates can enhance bioavailability, target specificity, and pharmacokinetic properties. mdpi.com

While the 4-phenyl piperidine core has been extensively studied for targets like the mu-opioid receptor, ongoing research is focused on identifying novel targets for piperidine-based compounds. nih.govresearchgate.net The exploration of chiral piperidine scaffolds, in particular, is a promising strategy for enhancing biological activity and selectivity. thieme-connect.comthieme-connect.com

Recent research has identified several new and promising biological targets for piperidine derivatives:

Proteasome Inhibition: Novel piperidine-containing non-covalent peptidyl derivatives have been designed and evaluated as potent inhibitors of the 20S proteasome's chymotrypsin-like activity, with some compounds showing more potent activity than the approved drug carfilzomib. nih.gov These compounds have demonstrated potential as anti-multiple myeloma agents. nih.gov

Cathepsin K Inhibition: A series of piperidine-3-carboxamide derivatives were synthesized and found to be potent inhibitors of Cathepsin K, a key enzyme in bone resorption. mdpi.com The lead compound from this series exhibited anti-bone resorption effects comparable to a clinical trial candidate for osteoporosis. mdpi.com

Pancreatic Lipase Inhibition: Piperidine derivatives are being investigated as potential inhibitors of pancreatic lipase, an enzyme involved in fat digestion, with the goal of developing new treatments for obesity. mdpi.com

Sigma Receptors: A screening of piperidine-based compounds identified a potent agonist for the sigma-1 receptor (S1R), a target involved in various neurological functions. nih.gov This discovery opens avenues for developing novel treatments for neurodegenerative and neuropsychiatric disorders. nih.gov

The table below summarizes some of the emerging biological targets for piperidine scaffolds and the corresponding therapeutic areas.

| Biological Target | Therapeutic Area | Key Findings |

| 20S Proteasome | Multiple Myeloma | Piperidine-peptidyl derivatives showed potent inhibition with IC50 values lower than 10 nM. nih.gov |

| Cathepsin K | Osteoporosis | A piperidine-3-carboxamide derivative (H-9) exhibited an IC50 value of 0.08 µM. mdpi.com |

| Pancreatic Lipase | Obesity | Piperidine scaffolds are being explored for their potential to inhibit this digestive enzyme. mdpi.com |

| Sigma-1 Receptor (S1R) | Neurological Disorders | A piperidine-based compound showed high affinity for S1R with a Ki value of 3.2 nM. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the pharmaceutical industry by accelerating the drug discovery and development process. nih.govijpsjournal.comnih.gov These computational tools are being applied at every stage, from target identification to clinical trial optimization, significantly improving the efficiency and success rate of finding new drug candidates. nih.govresearchgate.net

Key applications of AI and ML in the design of piperidine-based drugs include:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can screen massive virtual libraries of compounds far more rapidly than traditional experimental methods, prioritizing promising candidates for synthesis and testing. nih.govmdpi.com This allows researchers to efficiently explore derivatives of the this compound core.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. ijpsjournal.comresearchgate.net By providing the model with the this compound scaffold as a starting point, it can generate novel derivatives optimized for specific biological targets.

Predictive Modeling: AI can predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. nih.gov This early-stage prediction helps to reduce the high attrition rates of drug candidates in later development phases.

Structure-Based Drug Design: By analyzing the 3D structures of target proteins, AI tools can predict how different piperidine derivatives will bind, guiding the optimization of ligands for improved affinity and selectivity. mdpi.com

The use of AI and ML not only accelerates timelines and reduces costs but also enhances the precision of drug discovery, leading to the development of more effective and safer therapeutics. nih.govresearchgate.net

Multi-Target Ligand Design Based on the this compound Core

Complex diseases such as cancer and neurodegenerative disorders are often multifactorial, involving multiple biological pathways. researchgate.netfrontiersin.org The traditional "one disease-one target-one drug" approach has frequently proven insufficient for these complex conditions. researchgate.netfrontiersin.org This has led to the rise of multi-target drug discovery, which aims to design single molecules that can modulate multiple predefined therapeutic targets simultaneously. researchgate.netfrontiersin.org

The this compound core, with its inherent ability to interact with various biological targets, represents an excellent starting point for the design of multi-target-directed ligands (MTDLs). mdpi.com By strategically modifying the core structure, medicinal chemists can develop compounds that engage multiple disease-relevant pathways, potentially leading to enhanced therapeutic efficacy and a reduced risk of drug resistance. researchgate.net

A key strategy in MTDL design involves linking different pharmacophores—the specific fragments of molecules that interact with individual targets—onto a central scaffold. The this compound structure can serve as this central scaffold, with functional groups being added to the piperidine ring or the phenoxy group to confer affinity for additional targets.

For example, in the context of Alzheimer's disease, an MTDL could be designed based on the this compound core to simultaneously inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes involved in the disease's pathology. researchgate.net This approach could offer a synergistic therapeutic effect that is superior to administering two separate drugs. The development of such multi-targeting agents has consistently shown the potential for improved therapeutic outcomes in complex health disorders. frontiersin.org

Q & A

Q. What are the recommended synthetic routes for 4-(p-Hydroxyphenoxy)piperidine, and how can purity be optimized?

The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, a multi-step approach is often employed:

Core piperidine functionalization : Introduce the hydroxyphenoxy group via Mitsunobu coupling or SN2 displacement, using a phenol derivative and a halogenated piperidine precursor.

Protection/deprotection strategies : Protect the hydroxyl group (e.g., with tert-butyldimethylsilyl ether) during synthesis to prevent side reactions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity. HPLC with UV detection at 254 nm is recommended for final purity validation .

Q. Which characterization techniques are critical for confirming the structure of this compound?

- NMR spectroscopy : H and C NMR to verify substituent positions and aromatic coupling patterns.

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode for [M+H]+ ion).

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

Q. How can researchers screen the biological activity of this compound in early-stage studies?

- In vitro receptor binding assays : Target NMDA receptors (e.g., NR1/2B subunit selectivity) using radioligand displacement (e.g., H-MK-801) in membrane preparations .

- Enzyme inhibition studies : Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates.

- Cellular viability assays : Evaluate cytotoxicity in HEK-293 or SH-SY5Y cell lines via MTT or resazurin assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?

- Electron-withdrawing/donating substituents : Fluorine or methoxy groups at the para position enhance receptor binding affinity by modulating electron density (e.g., trifluoromethyl groups increase metabolic stability) .

- Piperidine ring modifications : N-methylation or sp-hybridized carbon substitutions (e.g., 4-benzyl groups) improve blood-brain barrier permeability .

- QSAR modeling : Use ADMET Predictor™ to correlate logP, polar surface area, and IC values for NR1/2B antagonism .

Q. What experimental strategies resolve contradictions in pharmacokinetic data for this compound analogs?

- Orthogonal assays : Compare in vitro metabolic stability (e.g., microsomal half-life) with in vivo plasma exposure in rodent models.

- Isotope labeling : Track metabolite formation using C-labeled compounds in hepatocyte incubations.

- Cryo-EM or molecular docking : Validate target engagement discrepancies (e.g., NMDA receptor subtype selectivity) .

Q. How can researchers optimize the synthetic yield of this compound for scale-up?

- Catalyst screening : Test palladium or copper catalysts for coupling efficiency in Ullmann or Buchwald-Hartwig reactions.

- Solvent optimization : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve reaction safety and yield.

- Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression .

Q. What methodologies assess the potential off-target effects of this compound in CNS research?

- Broad-panel receptor profiling : Screen against 100+ GPCRs, ion channels, and transporters (e.g., Eurofins Cerep Panels).

- hERG channel inhibition assays : Use patch-clamp electrophysiology to evaluate cardiac toxicity risks.

- Transcriptomics : RNA-seq in primary neurons to identify unintended signaling pathway modulation .

Methodological Resources

- Synthetic protocols : Refer to piperidine coupling strategies in Organic Process Research & Development .

- QSAR tools : ADMET Predictor™ and MOE software for predictive pharmacokinetic modeling .

- Biological assays : Standardized NMDA receptor protocols in Journal of Pharmacology and Experimental Therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.